molecular formula C11H9N3O4S B1452863 (2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1105191-26-1

(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1452863
CAS No.: 1105191-26-1
M. Wt: 279.27 g/mol
InChI Key: LRSJRZKDUKUHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 6-oxo-1,6-dihydropyridine scaffold linked via an amide bond to a thiazole-4-ylacetic acid group . The 6-oxo-1,6-dihydropyridine (or 2-pyridone) core is a privileged structure in pharmacology, known to serve as a key pharmacophore in various bioactive molecules . Similarly, the thiazole ring is a common heterocycle in many pharmaceuticals and biologically active compounds. The acetic acid side chain enhances the molecule's solubility and provides a handle for further chemical modification, such as conjugation to other molecules or carriers. Compounds with analogous structural features, particularly those containing the thiazole-acetic acid motif, have been investigated for a range of biological activities. Research on similar molecules has shown potential in areas such as enzyme inhibition and the modulation of cell proliferation pathways . The specific mechanism of action for this compound remains a subject for empirical investigation, but its structure suggests it may interact with enzymatic targets through key hydrogen bonding interactions facilitated by its amide and carbonyl groups. This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in the development of novel therapeutic agents. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-8-2-1-6(4-12-8)10(18)14-11-13-7(5-19-11)3-9(16)17/h1-2,4-5H,3H2,(H,12,15)(H,16,17)(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSJRZKDUKUHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 6-oxo-1,6-dihydropyridine derivatives. The synthesis pathway may include the formation of thiazole rings and subsequent acetic acid modifications.

Anticancer Activity

Research indicates that derivatives related to 6-oxo-1,6-dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against colon cancer cell lines, with some exhibiting activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC50 (µM)Reference
Compound 24HT29 (Colon)0.4
DoxorubicinHT291.0
Compound XA549 (Lung)0.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that related structures show effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives were found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound 24Staphylococcus aureus8 µg/mL
Compound YEscherichia coli16 µg/mL
AmpicillinStaphylococcus aureus8 µg/mL

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve the inhibition of key enzymes in cellular pathways associated with proliferation and survival in cancer cells. Additionally, its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Case Studies

A notable case study highlighted the use of a related compound in a clinical setting where patients with resistant bacterial infections benefited from its application. The compound demonstrated a significant reduction in infection rates compared to standard treatments .

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds similar to (2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives containing thiazole rings are known for their effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Properties

Research has shown that compounds with a dihydropyridine structure can act as anticancer agents. A case study revealed that similar compounds induced apoptosis in cancer cell lines by activating specific signaling pathways . The thiazole component may enhance this activity by interacting with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Drug Interaction Studies

Pharmacokinetic studies have highlighted the compound's interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction profile suggests that it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. The results showed that the tested compounds significantly inhibited the growth of multiple bacterial strains, suggesting that modifications to the thiazole ring can enhance efficacy .

Case Study 2: Anticancer Mechanism

In a research article focusing on dihydropyridine derivatives, it was found that these compounds could trigger apoptosis through the mitochondrial pathway in breast cancer cells. The study emphasizes the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several heterocyclic derivatives, particularly those containing thiazole and pyridine rings. Below is a detailed comparison based on the provided evidence:

Structural Analogues

2.1.1. 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid
  • Key Differences: The pyridine ring in this analogue is substituted with a chlorine atom at the 5-position, compared to the 6-oxo-1,6-dihydropyridin-3-yl group in the target compound. The amino linkage is at the 2-position of the pyridine ring instead of the 3-position.
  • Implications: The chlorine substituent may enhance electronegativity and influence binding interactions in biological systems.
2.1.2. ({[4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]carbonyl}amino)acetic Acid
  • Key Differences :
    • Replaces the pyridine ring with a pyrrole moiety.
    • The thiazole ring has a methyl group at the 2-position.
  • The methyl group may increase hydrophobicity, affecting solubility .
2.1.3. {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic Acid
  • Key Differences :
    • Substitutes the pyridine derivative with a 5-oxoprolyl group (a cyclic amide derived from proline).
  • Implications: The 5-oxoprolyl group may enhance metabolic stability due to its constrained conformation.

Functional Group Analysis

Compound Core Structure Key Functional Groups Molecular Weight
Target Compound Thiazole + dihydropyridine 6-Oxo-dihydropyridine, carbonyl-amino bridge, acetic acid Not provided
2-{2-[(5-Chloropyridin-2-yl)amino]-... Thiazole + chloropyridine Chloropyridine, amino bridge, acetic acid Not provided
{[4-(2-Methyl-thiazol-4-yl)pyrrolyl]... Thiazole + pyrrole Methyl-thiazole, pyrrole-carbonyl, acetic acid 265.29 g/mol
{2-[(5-Oxoprolyl)amino]-... Thiazole + proline derivative 5-Oxoprolyl amide, acetic acid Not provided

Implications of Structural Variations

  • Bioactivity : The target compound’s 6-oxo-dihydropyridine group may confer redox activity or metal-chelating properties, unlike the chloropyridine or pyrrole analogues.
  • Solubility : The acetic acid moiety in all compounds enhances hydrophilicity, but substituents like methyl groups (e.g., in ) or chlorine (e.g., in ) modulate logP values.
  • Synthetic Accessibility: The carbonyl-amino bridge in the target compound may require selective coupling strategies, whereas analogues with simpler linkages (e.g., ) could be synthesized more efficiently.

Lumping Strategy Considerations

As per , compounds with similar structures (e.g., shared thiazole cores) may be grouped in computational models to predict environmental behavior or reactivity. The target compound’s dihydropyridine and thiazole motifs could place it in a lumped category with other nitrogen-containing heterocycles .

Preparation Methods

Synthesis of the 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Intermediate

A critical precursor in the preparation is 6-oxo-1,6-dihydropyridine-3-carboxylic acid. A patented hydrothermal synthesis method provides an efficient and environmentally friendly approach:

  • Procedure:
    2-Chloro-5-trifluoromethylpyridine (0.54 g) is combined with 17 mL water in a 25 mL jacketed hydrothermal reactor. The mixture is sealed and heated at 100–180°C for 24 to 72 hours. After natural cooling to room temperature, the product crystallizes as white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

  • Advantages:
    This hydrothermal method yields crystals with fewer internal defects and higher thermal stability, allowing long-term storage at room temperature. The process uses water as a green solvent and achieves a high yield exceeding 80%.

Parameter Details
Starting Material 2-Chloro-5-trifluoromethylpyridine (0.54 g)
Solvent Water (17 mL)
Reactor 25 mL jacketed hydrothermal reactor
Temperature 100–180°C
Reaction Time 24–72 hours
Product 6-Oxo-1,6-dihydropyridine-3-carboxylic acid crystals
Yield >80%
Product Stability High, stable at room temperature

This method is simple, scalable, and environmentally benign, making it suitable for producing the key pyridine intermediate for further synthesis.

Assembly of the Thiazolyl Acetic Acid Moiety and Amide Bond Formation

The target compound features a 1,3-thiazol-4-yl acetic acid linked via an amide bond to the pyridine derivative. The general synthetic strategy involves:

  • Preparation of the thiazolyl acetic acid fragment, typically through heterocyclic synthesis routes involving thiazole ring formation and subsequent functionalization to introduce the acetic acid side chain.

  • Coupling of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid with the amino-functionalized thiazole derivative to form the amide bond.

While specific detailed protocols for this exact compound are limited in the public domain, related compounds such as 3-(2-{[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid have been synthesized using multi-step sequences involving:

  • Activation of carboxylic acid groups (e.g., via carbodiimide coupling agents or other peptide coupling reagents).

  • Controlled reaction conditions to promote selective amide bond formation.

  • Purification steps to isolate the final product with high purity.

Step Description
Thiazole ring synthesis Formation of 1,3-thiazole core with acetic acid side chain
Activation of carboxylic acid Use of coupling agents like EDC, HATU, or DIC
Amide bond formation Coupling of pyridine carboxylic acid and thiazole amino group
Purification Chromatography or crystallization

This approach aligns with standard organic synthesis protocols for amide bond formation in heterocyclic compounds.

Peptide Coupling Techniques Adapted for Complex Heterocycles

Advanced peptide synthesis methodologies have been adapted for compounds bearing amino acid-like structures or heterocyclic amide bonds. Protocols include:

  • Use of solid-phase peptide synthesizers for precise control of reaction cycles.

  • Employing coupling reagents such as HATU, HOAt, DIC, and DIPEA in solvents like DMF or dichloromethane.

  • Protecting group strategies to selectively activate or deprotect functional groups during synthesis.

  • Post-reaction workup involving filtration, washing, and chromatographic purification to obtain the target compound in high purity.

These methods, while more common in peptide chemistry, provide a robust framework for synthesizing complex molecules like (2-{[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, especially when the molecule contains multiple reactive sites.

Summary Table of Key Preparation Steps

Preparation Stage Methodology/Conditions Key Notes
Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Hydrothermal reaction: 2-chloro-5-trifluoromethylpyridine + water, 100–180°C, 24–72 h High yield (>80%), green solvent, stable crystals
Thiazole ring and acetic acid synthesis Standard heterocyclic synthesis and functionalization Requires precise control of ring formation and side chain introduction
Amide bond formation Coupling agents (EDC, HATU, DIC), solvents (DMF, DCM), room temperature to mild heating Selective coupling, protection/deprotection strategies
Purification Chromatography, crystallization Ensures high purity and removal of by-products

Research Findings and Considerations

  • The hydrothermal synthesis of the pyridine intermediate is a notable advancement, offering a scalable and environmentally friendly route with superior crystal quality and yield.

  • The amide coupling step is critical and benefits from modern peptide coupling reagents to achieve high efficiency and selectivity.

  • Protection strategies during synthesis prevent side reactions and improve overall yield and purity.

  • The entire synthetic route requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.

Q & A

Basic: What are the recommended synthetic routes for (2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid?

Methodological Answer:
The synthesis typically involves coupling a 6-oxo-1,6-dihydropyridine-3-carbonyl derivative with a thiazole-acetic acid scaffold. A common approach includes:

  • Step 1: React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases.
  • Step 2: Thiazole ring formation via cyclization with 2-mercaptoacetic acid under acidic conditions.
  • Step 3: Carbamoylation of the thiazole amine using activated carbonyl intermediates (e.g., chloroformates).
    Yield optimization can be achieved by controlling reaction temperature (40–100°C) and using catalysts like β-alanine in Knoevenagel condensations .

Basic: How can the structure of this compound be validated experimentally?

Methodological Answer:
Use a multi-technique approach:

  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize thermal ellipsoids and validate bond angles/distances .
  • Spectroscopy:
    • 1H/13C NMR: Assign peaks based on coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
    • FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3325 cm⁻¹) stretches .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage: Store as a powder at room temperature, shielded from moisture and light to prevent hydrolysis or photodegradation .
  • pH Sensitivity: Test stability across pH 4–9 using buffered solutions (e.g., phosphate buffers) with HPLC monitoring. Degradation products may include pyridine and thiazole fragments .

Advanced: How can computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., antimicrobial targets). Focus on hydrogen bonding between the carbonyl group and active-site residues.
  • MM-GBSA Calculations: Estimate binding free energies after docking to prioritize high-affinity derivatives .
  • Validation: Cross-check with experimental IC50 values from enzyme inhibition assays .

Advanced: How to design experiments assessing environmental fate and ecotoxicological impact?

Methodological Answer:

  • Degradation Studies: Use OECD 301 guidelines to test biodegradability in aqueous systems (e.g., BOD/COD ratios).
  • Bioaccumulation: Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations via LC-MS.
  • Toxicity: Evaluate acute/chronic effects using algal growth inhibition (OECD 201) or zebrafish embryotoxicity assays .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent (e.g., DMSO-d6 for NMR), temperature, and concentration.
  • Computational Aids: Compare experimental NMR shifts with DFT-predicted values (Gaussian 09) to confirm assignments.
  • Multi-Lab Validation: Collaborate to harmonize protocols, as seen in pharmacopeial monographs .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test palladium acetate or tert-butyl XPhos for coupling steps.
  • Reaction Monitoring: Use TLC or in-situ IR to identify intermediates and adjust reaction times (e.g., 5.5–17 h).
  • Workup Optimization: Employ liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How to validate purity and identity for novel derivatives?

Methodological Answer:

  • HPLC-DAD: Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity thresholds >95% are typical.
  • High-Resolution MS: Confirm molecular ions (e.g., [M+H]+) with <2 ppm mass accuracy.
  • Elemental Analysis: Match calculated vs. observed C/H/N percentages (±0.4% tolerance) .

Advanced: What mechanisms explain its bioactivity (e.g., antimicrobial)?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against dihydrofolate reductase (DHFR) or β-lactamase using spectrophotometric methods (NADH depletion at 340 nm).
  • ROS Scavenging: Use DPPH or ABTS assays to quantify antioxidant activity (IC50 values).
  • Membrane Permeability: Employ fluorescent probes (e.g., SYTOX Green) in bacterial viability assays .

Advanced: How to study metabolic pathways in mammalian systems?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS.
  • CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess drug-drug interaction risks.
  • Pharmacokinetics: Conduct rodent studies with plasma sampling (0–24 h) and non-compartmental analysis (WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.